Di(pyridin-3-yl)methanone

概要

説明

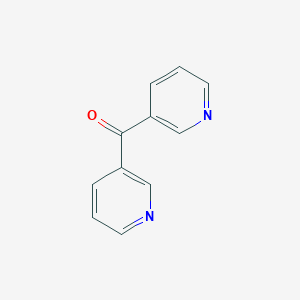

Di(pyridin-3-yl)methanone is an organic compound with the chemical formula C11H8N2O. It is characterized by the presence of two pyridine rings attached to a central methanone group. This compound appears as a white to pale yellow solid and is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide. It is known for its stability under normal atmospheric conditions and its resistance to light and air degradation .

準備方法

Synthetic Routes and Reaction Conditions: Di(pyridin-3-yl)methanone can be synthesized through several methods. One common approach involves the reaction of pyridine with benzyl bromide in the presence of a base. The reaction proceeds as follows:

- Benzyl bromide is added to a solution containing pyridine in an organic solvent.

- A base, such as sodium hydroxide or potassium carbonate, is introduced to the mixture.

- The reaction is allowed to proceed for a specified period, typically under reflux conditions.

- The product is then isolated and purified through a series of steps, including filtration and recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient processes. One such method is the copper-catalyzed oxidation of pyridin-2-yl-methanes using water as the oxygen source. This method offers a more environmentally friendly approach by avoiding the use of hazardous oxidants and operating under mild conditions .

化学反応の分析

Types of Reactions: Di(pyridin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones.

Substitution: The methanone group can participate in substitution reactions, where different substituents replace the hydrogen atoms on the pyridine rings.

Common Reagents and Conditions:

Oxidation: Copper catalysts and water are commonly used for the oxidation of this compound.

Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products:

Oxidation: The major product of oxidation is pyridin-2-yl-methanone.

Substitution: The products vary based on the substituents introduced during the reaction.

科学的研究の応用

Di(pyridin-3-yl)methanone has a wide range of applications in scientific research:

作用機序

The mechanism of action of di(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes a copper-catalyzed process where water acts as the oxygen source. The reaction proceeds through a series of steps, including the formation of intermediates and the eventual production of the oxidized product .

類似化合物との比較

- Di(pyridin-2-yl)methanone

- Di(pyridin-4-yl)methanone

- Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone

Comparison: Di(pyridin-3-yl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to di(pyridin-2-yl)methanone and di(pyridin-4-yl)methanone, the 3-position substitution on the pyridine rings influences its reactivity and stability. Additionally, its applications in photochemical luminescent agents and metal complexes highlight its versatility and uniqueness .

生物活性

Di(pyridin-3-yl)methanone, a compound featuring a pyridine ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications of this compound.

This compound exhibits significant interactions with various enzymes and proteins, which are crucial for its biological activity. Its structure facilitates hydrogen bonding and π-π interactions with amino acid residues in enzyme active sites, influencing enzyme activity. Notably, it can act as a ligand for metal ions in metalloproteins, affecting their catalytic functions.

Cellular Effects

The compound influences several cellular processes, including:

- Cell Signaling : It modulates key signaling pathways by interacting with kinases and phosphatases, altering phosphorylation states of target proteins.

- Gene Expression : this compound affects gene expression profiles, potentially leading to changes in cellular behavior such as growth and differentiation.

- Cellular Metabolism : The compound can enhance or inhibit metabolic pathways depending on concentration and context.

Research indicates that at low doses, it may promote beneficial biochemical pathways without significant toxicity; however, higher doses can lead to oxidative stress and cellular damage.

The mechanisms by which this compound exerts its effects include:

- Enzyme Interaction : The compound can bind to enzyme active sites, either inhibiting or activating their catalytic activities. For instance, it has been shown to inhibit certain oxidoreductases by blocking substrate access .

- Oxidation Reactions : In oxidation processes, this compound participates in copper-catalyzed reactions where water serves as the oxygen source.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains. Notably, its derivatives exhibit enhanced activity compared to the parent compound.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and death .

Case Studies

- Antimalarial Activity : In a study focusing on pyridine derivatives, compounds similar to this compound demonstrated significant antimalarial activity against Plasmodium falciparum. The most promising derivatives showed a reduction in parasitemia by up to 96% in mouse models when dosed appropriately .

- Antitrypanosomal Activity : Another study highlighted the potential of pyridine-based compounds in treating Trypanosoma brucei, with some derivatives showing low micromolar activity (IC50 values around 0.38 μM) while maintaining low toxicity towards mammalian cells .

Research Applications

This compound is not only significant in biological research but also has practical applications:

| Field | Application |

|---|---|

| Chemistry | Used as a building block for synthesizing complex molecules |

| Biology | Investigated for antimicrobial and anticancer activities |

| Medicine | Explored as a potential therapeutic agent |

| Industry | Employed in producing dyes and photochemical agents |

特性

IUPAC Name |

dipyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLPDLOXKZRZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305388 | |

| Record name | dipyridin-3-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35779-35-2 | |

| Record name | 35779-35-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dipyridin-3-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35779-35-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes di(pyridin-3-yl)methanone a suitable acceptor unit in TADF emitters?

A1: this compound, when coupled with appropriate donor units like carbazole derivatives, contributes to a small singlet-triplet energy gap (ΔEST) in the resulting TADF molecule [, ]. This small ΔEST is crucial for efficient TADF, allowing for up-conversion of triplet excitons to the singlet state and ultimately enhancing device efficiency. Both research papers demonstrate this effect, reporting ΔEST values as low as 0.01 eV for compounds incorporating this compound [, ].

Q2: How does the structure of the donor unit coupled with this compound impact the performance of the TADF emitter?

A2: The choice of donor unit significantly influences the performance of the TADF emitter. For instance, using 9,10-dihydro-9,9-dimethylacridine or phenoxazine modified carbazole as donors, coupled with this compound, resulted in different maximum luminance and current efficiency values in solution-processed devices []. This suggests that modifications to the donor structure affect the overall optoelectronic properties and device performance, likely by influencing factors like energy levels and charge transport.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。